

Application Notes and Protocols: 2-Hydroxybenzophenone as a Chemical Auxiliary in Asymmetric Synthesis

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Compound of Interest

Compound Name: 2-Hydroxybenzophenone

Cat. No.: B104022

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These application notes provide a comprehensive overview of the use of **2-hydroxybenzophenone** as a chemical auxiliary in asymmetric synthesis, focusing on its role in the activation of ketiminoesters for highly enantioselective Michael additions. Detailed experimental protocols and quantitative data are presented to facilitate the application of this methodology in research and development settings.

Introduction

Chiral auxiliaries are essential tools in asymmetric synthesis, enabling the control of stereochemistry during chemical transformations.[1] **2-Hydroxybenzophenone** has emerged as a novel and effective chemical auxiliary, particularly in the organocatalytic Michael addition of glycine ketimine ylides to nitroalkenes.[2][3][4][5] This reaction is crucial for the synthesis of α,γ -diamino acid derivatives, which are prevalent in numerous natural products and pharmaceutical agents.[2][4] The key advantage of the **2-hydroxybenzophenone** auxiliary lies in its ability to activate the ketimine substrate through intramolecular hydrogen bonding, thereby enhancing reactivity and stereoselectivity.[2][6]

The ortho-hydroxy group of the benzophenone moiety forms a six-membered ring via intramolecular hydrogen bonding with the imine nitrogen.[2][4][6] This pre-organization increases the acidity of the methylene protons of the glycine ketimine, facilitating their

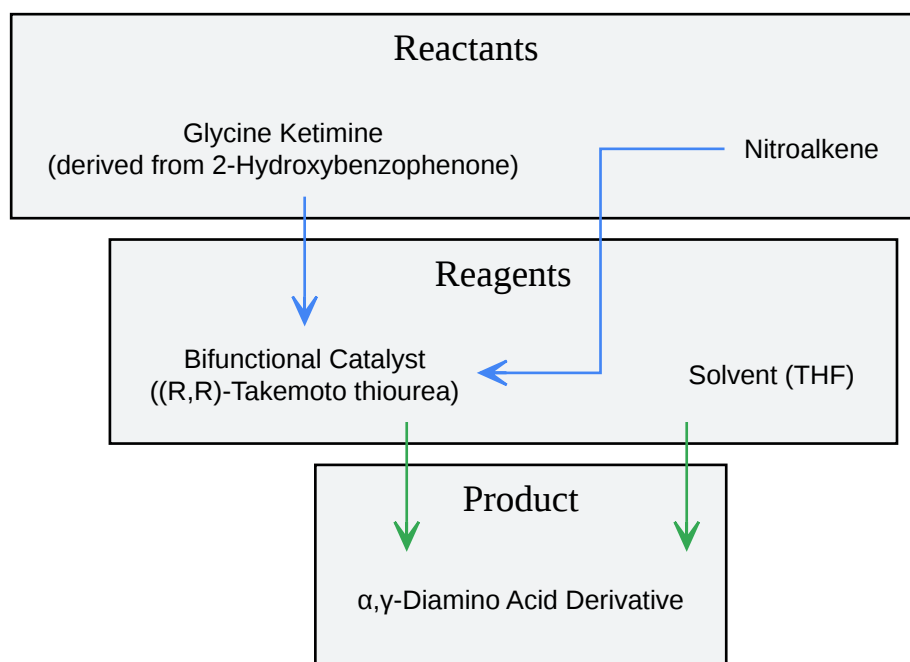
deprotonation by a bifunctional organocatalyst and subsequent addition to the nitroalkene.[2][3][4] Furthermore, the auxiliary is readily recoverable after the reaction, making the process more efficient and cost-effective.[2][4]

Application: Enantioselective Synthesis of α,γ -Diamino Acid Derivatives

A significant application of the **2-hydroxybenzophenone** auxiliary is in the organocatalytic, enantioselective Michael addition of a monoactivated glycine ketimine ylide to nitroalkenes. This method provides access to a variety of α,γ -diamino acid derivatives with excellent stereocontrol.[2][3][7] The reaction is typically catalyzed by a bifunctional thiourea catalyst, such as Takemoto's catalyst.[7]

Reaction Scheme

The general reaction scheme involves the reaction of a glycine ketimine derived from **2-hydroxybenzophenone** with a nitroalkene in the presence of a chiral bifunctional catalyst.



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Caption: General workflow for the enantioselective Michael addition.

Quantitative Data Summary

The following tables summarize the quantitative data for the Michael addition of glycine ketimine 1b (derived from **2-hydroxybenzophenone** and methyl glycinate) to various nitroalkenes 2, catalyzed by (R,R)-Takemoto thiourea 3a.

Table 1: Optimization of Reaction Conditions^[7]

Entry	Catalyst (mol%)	Solvent	Time (h)	Conversion (%)	dr (syn/anti)	ee (%) [a]
1	10	Toluene	24	90	>95:5	95
2	10	CH ₂ Cl ₂	24	85	>95:5	92
3	10	THF	4	100	>95:5	98
4	5	THF	8	100	>95:5	98
5	2.5	THF	12	100	>95:5	97

[a] Enantiomeric excess of the major diastereomer.

Table 2: Substrate Scope of Nitroalkenes^[7]

Entry	R in Nitroalkene (2)	Product (4)	Time (h)	Yield (%)	dr (syn/anti)	ee (%)
1	Ph	4b	4	95	>95:5	98
2	4-MeC ₆ H ₄	4c	6	92	>95:5	97
3	4-BrC ₆ H ₄	4d	4	96	>95:5	99
4	4-NO ₂ C ₆ H ₄	4e	2	98	>95:5	99
5	2-Naphthyl	4f	8	90	>95:5	96
6	2-Furyl	4g	12	88	>95:5	95
7	Me	4h	24	85	90:10	94
8	i-Pr	4i	48	80	85:15	92

Experimental Protocols

General Procedure for the Synthesis of Glycine Ketimine (1b)

To a solution of **2-hydroxybenzophenone** (1.0 eq) in methanol, ammonia is bubbled for 15 minutes. Methyl glycinate hydrochloride (1.2 eq) is then added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by flash chromatography to afford the desired glycine ketimine.

General Procedure for the Enantioselective Michael Addition

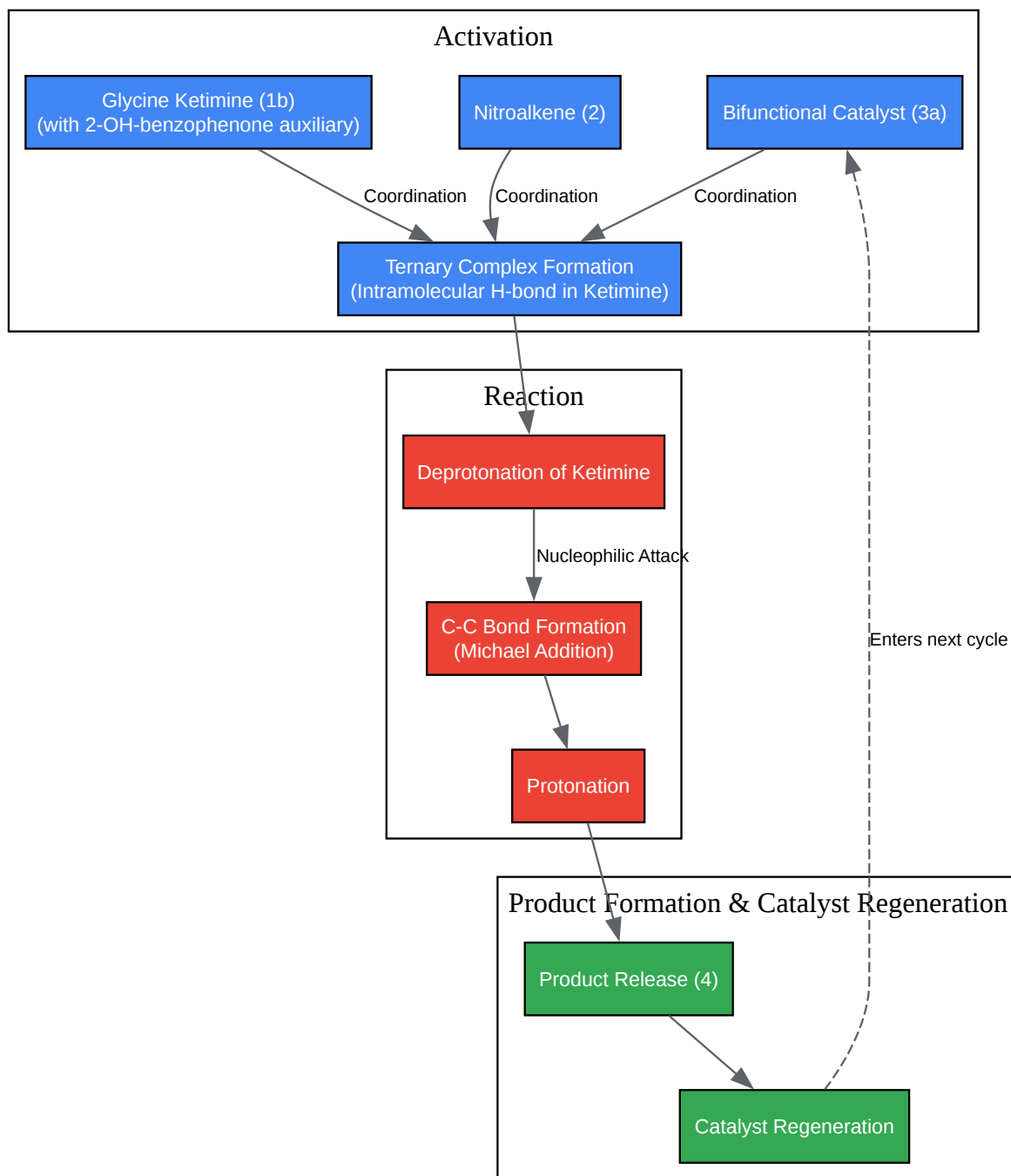
To a solution of the glycine ketimine 1b (0.2 mmol) and the nitroalkene 2 (0.24 mmol) in THF (0.4 mL) at room temperature, the bifunctional catalyst 3a ((R,R)-Takemoto thiourea, 10 mol%) is added. The reaction mixture is stirred for the time indicated in Table 2. Upon completion, the solvent is evaporated, and the residue is purified by flash column chromatography to yield the corresponding Michael adduct 4.

Procedure for Auxiliary Cleavage and Recovery

The Michael adduct 4b is treated with 10% aqueous HCl under smooth conditions. After simple extraction, the **2-hydroxybenzophenone** auxiliary 5 can be recovered with high yield (e.g., 96%). The resulting amino acid salt derivative 6 can be neutralized to obtain the free amino acid 7.

Mechanism of Action and Logical Workflow

The success of this asymmetric transformation relies on a cooperative catalytic cycle involving the bifunctional thiourea catalyst and the **2-hydroxybenzophenone** auxiliary.



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Caption: Proposed catalytic cycle for the Michael addition.

The intramolecular hydrogen bond in the ketimine, facilitated by the **2-hydroxybenzophenone** auxiliary, is key to increasing the acidity of the α -protons, allowing for the Michael addition of these less-activated glycine ylides.[2][4] The bifunctional catalyst simultaneously activates the ketimine through its basic site and the nitroalkene through its thiourea moiety, controlling the stereochemical outcome of the reaction.[2]

Conclusion

The use of **2-hydroxybenzophenone** as a chemical auxiliary provides a powerful and efficient method for the enantioselective synthesis of valuable α,γ -diamino acid derivatives. The operational simplicity, high yields, excellent stereoselectivities, and the ability to recover the auxiliary make this a highly attractive strategy for applications in organic synthesis and drug discovery. The detailed protocols and data presented herein serve as a practical guide for researchers looking to implement this methodology.

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